molecular formula C2H7NO4S B043139 2-Aminoethyl hydrogen sulfate CAS No. 926-39-6

2-Aminoethyl hydrogen sulfate

Cat. No.: B043139
CAS No.: 926-39-6
M. Wt: 141.15 g/mol
InChI Key: WSYUEVRAMDSJKL-UHFFFAOYSA-N
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Description

C₂H₇NO₄S . It is a white to slightly beige crystalline powder that is soluble in water and slightly soluble in methanol . This compound is used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of 2-Aminoethyl hydrogen sulfate, also known as Ethanolamine-O-sulfate (EOS), is gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is an enzyme that metabolizes gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound acts as a GABA transaminase inhibitor . By inhibiting GABA-T, it prevents the metabolism of GABA, leading to an increase in GABA concentration . This results in enhanced GABAergic neurotransmission, which can have various effects depending on the specific neural circuits involved .

Biochemical Pathways

The inhibition of GABA-T by this compound impacts the GABA shunt , a part of the citric acid cycle. The GABA shunt bypasses two steps of the citric acid cycle, which includes the conversion of alpha-ketoglutarate to succinate. By inhibiting GABA-T, this compound increases the concentration of GABA, which can then be converted into succinic semialdehyde by GABA-T .

Pharmacokinetics

Given its solubility in water , it is likely to be well-absorbed in the gastrointestinal tract following oral administration. As a small molecule, it may also be able to cross the blood-brain barrier, allowing it to exert its effects on GABA-T in the central nervous system .

Result of Action

The increase in GABA levels due to the action of this compound can lead to enhanced inhibitory neurotransmission. This can have various effects, including potential anticonvulsant effects and diuretic effects . In animal studies, it has been shown to induce dose-dependent anorexia .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect its stability and solubility . Furthermore, the presence of other substances that can interact with GABA-T or GABA receptors may also influence the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethyl hydrogen sulfate can be synthesized by reacting ethanolamine with sulfuric acid. The reaction typically involves the following steps :

    Reaction with Sulfuric Acid: Ethanolamine is reacted with concentrated sulfuric acid at a controlled temperature, usually not exceeding 30°C, to prevent excessive heat and side reactions.

    Crystallization: The reaction mixture is then heated under reduced pressure to induce crystallization of the product.

    Purification: The resulting crystals are filtered, washed with a small amount of water, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step batch process :

    Ethanolamine Reaction: Ethanolamine is reacted with sulfuric acid to produce the ester this compound.

    Conversion to Ethylenimine: The ester is then converted to ethylenimine by treatment with hot aqueous sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

    Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.

Major Products Formed

    Ethanolamine: Hydrolysis of this compound yields ethanolamine and sulfuric acid.

    Substituted Products: Substitution reactions can produce various substituted ethanolamine derivatives.

Scientific Research Applications

2-Aminoethyl hydrogen sulfate has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds.

    Biology: The compound is used in studies involving gamma-aminobutyric acid (GABA) transaminase inhibition, which is important for understanding neurotransmitter metabolism.

    Medicine: It has applications in the development of diuretics and anticonvulsants.

    Industry: The compound is used in the production of surfactants, paint thinners, detergents, and emulsifiers.

Comparison with Similar Compounds

2-Aminoethyl hydrogen sulfate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific inhibitory effects on GABA transaminase and its versatility in various chemical and industrial applications.

Similar Compounds

  • Ethanolamine O-sulfate
  • Gamma-vinyl GABA
  • Taurine

Properties

IUPAC Name

2-aminoethyl hydrogen sulfate
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InChI

InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYUEVRAMDSJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7NO4S
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DSSTOX Substance ID

DTXSID3044469
Record name 2-Aminoethyl hydrogen sulfate
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Molecular Weight

141.15 g/mol
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Physical Description

Light yellow crystalline solid; [Aldrich MSDS]
Record name 2-Aminoethyl hydrogen sulfate
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CAS No.

926-39-6
Record name 2-Aminoethyl hydrogen sulfate
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Record name Aminoethyl sulfate
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Record name 2-Aminoethyl hydrogen sulfate
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Record name Ethanol, 2-amino-, 1-(hydrogen sulfate)
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Record name 2-Aminoethyl hydrogen sulfate
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Record name 2-aminoethyl hydrogen sulphate
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Record name AMINOETHYL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the solubility properties of 2-Aminoethyl hydrogen sulfate?

A1: this compound exhibits varying solubility in different solvents. Research indicates good solubility in water, with increasing temperatures leading to higher solubility. [, ] Studies also explored AHS solubility in water-ethanol mixtures, revealing a dependence on both temperature and ethanol concentration. [] The solubility data was successfully modeled using the simplified model, Apelblat equation, and λh equation, with the λh equation demonstrating superior correlation accuracy. []

Q2: Are there analytical methods available to quantify this compound in various matrices?

A2: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) has been successfully employed for the quantitative determination of this compound. [] This method incorporates a pre-column derivatization step using 2,4-dinitrofluorobenzene and acetonitrile, enhancing the compound's detectability. The method demonstrated good linearity, recovery, and repeatability when analyzing beverages and milk samples. []

Q3: Beyond its role in taurine production, does this compound have other applications?

A3: Research suggests a potential application for this compound as an adjuvant in sunless tanning formulations. [] The compound, possessing a +6 oxidation state sulfur moiety (OSO2OR group), was found to enhance the performance of sunless tanning agents like dihydroxyacetone. [] This finding opens avenues for exploring AHS in cosmetic applications.

Q4: Has this compound been explored in the context of material science and renewable energy?

A4: Recent research highlights the potential of this compound as a multifunctional additive in perovskite solar cell fabrication. [] The compound has been shown to improve film crystallization, resulting in smoother and more uniform perovskite films. [] This, in turn, enhances device performance by reducing defects, suppressing charge carrier recombination, and increasing fill factor. Notably, this approach demonstrated efficacy across various perovskite compositions, significantly boosting power conversion efficiency in both rigid and flexible solar cells. []

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